REACTION_CXSMILES
|
[OH-].[K+].[OH:3][CH2:4][C:5]([OH:7])=[O:6].Cl[C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH3:20])=[CH:16][CH:17]=2)[N:12]=[CH:11][CH:10]=1.Cl>CS(C)=O>[CH3:20][O:19][C:15]1[CH:14]=[C:13]2[C:18]([C:9]([O:3][CH2:4][C:5]([OH:7])=[O:6])=[CH:10][CH:11]=[N:12]2)=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC(=CC=C12)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-mL, 3-neck, rb flask equipped with a magnetic stirbar, a reflux condenser and a powder funnel
|
Type
|
CUSTOM
|
Details
|
The solid reactants gradually reacted
|
Type
|
TEMPERATURE
|
Details
|
as significant heat
|
Type
|
DISSOLUTION
|
Details
|
Upon dissolution of all the reagents, flask
|
Type
|
ADDITION
|
Details
|
containing the hot syrupy liquid
|
Type
|
CUSTOM
|
Details
|
was immersed in a 170° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting brown solution was maintained in the oil bath
|
Type
|
CUSTOM
|
Details
|
the flask was removed from the oil bath
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of water (100 mL, 5 vol wrt DMSO)
|
Type
|
CUSTOM
|
Details
|
The resulting brown solution was immersed in an ice bath
|
Type
|
CUSTOM
|
Details
|
resulted in the formation of a thick yellow ppt
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with water and ACN
|
Type
|
CUSTOM
|
Details
|
The solid products were dried under vacuum
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=CC=NC2=C1)OCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.16 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |